![molecular formula C16H14BrN5O3S B2471655 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 442865-14-7](/img/structure/B2471655.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass .Chemical Reactions Analysis
The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against various bacteria and fungal strains using tube dilution technique .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structures. For example, one benzoxazole derivative was described as a white solid with a melting point of 152–156 °C .Aplicaciones Científicas De Investigación
Synthesis of Fused Purine Derivatives
Research on similar purine derivatives, like those in the study by Hesek and Rybár (1994), highlights the synthesis of new fused purine ring systems. These compounds, including various purine-2,6-diones, are synthesized through multi-step processes, which are significant in the development of novel chemical compounds with potential applications in various fields of science (Hesek & Rybár, 1994).
Development of Purineselenyl and Thiadiazolyl Derivatives
Gobouri (2020) explores the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl) derivatives. These compounds are characterized by their complex molecular structures, which include purine diones similar to the compound . The study of these structures is crucial in expanding the scientific understanding of purine-related compounds (Gobouri, 2020).
Pharmacological Evaluation of Purine Derivatives
Chłoń-Rzepa et al. (2013) focus on the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione. These studies are particularly relevant as they delve into the receptor affinity and potential psychotropic activity of such compounds, thus providing insights into their possible therapeutic applications (Chłoń-Rzepa et al., 2013).
Studies on Antidepressant Properties
The work of Khaliullin et al. (2018) demonstrates the synthesis and antidepressant properties of purine-dione derivatives. These studies contribute to the understanding of the therapeutic potential of purine-based compounds in treating depression (Khaliullin et al., 2018).
Protective Group Use in Purine Synthesis
Khaliullin and Shabalina (2020) address the use of protective groups in the synthesis of purine derivatives, an essential aspect of chemical synthesis that aids in the stability and reactivity of the final compounds (Khaliullin & Shabalina, 2020).
Antiasthmatic Activity of Xanthene Derivatives
Bhatia et al. (2016) explore the synthesis and vasodilator activity of xanthene derivatives containing purine-dione structures. Their findings contribute to the development of potential anti-asthmatic agents (Bhatia et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3S/c1-20-12-11(13(23)21(2)16(20)24)22(14(17)19-12)7-8-26-15-18-9-5-3-4-6-10(9)25-15/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCSRCGXHZOUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)
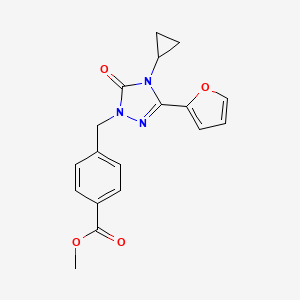
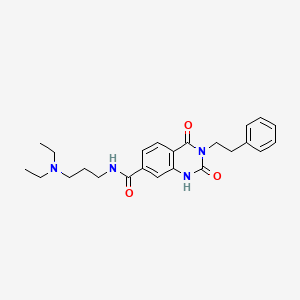


![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)
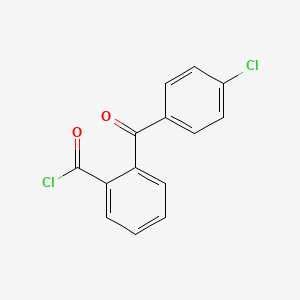
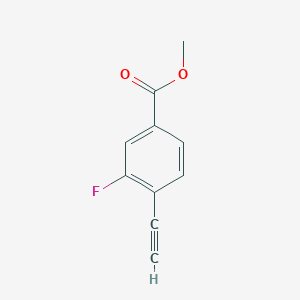

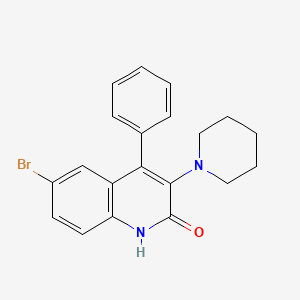
![1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471594.png)
![N-[2-(2,3-Dihydro-1H-inden-2-ylamino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2471595.png)